molecular formula C20H18N2O3S B2419866 N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzo[b]thiophene-2-carboxamide CAS No. 1325545-24-1

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzo[b]thiophene-2-carboxamide

Cat. No. B2419866
CAS RN: 1325545-24-1
M. Wt: 366.44
InChI Key: BGGGYWBOTHUWDU-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrrolidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring . The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom .


Molecular Structure Analysis

The structure of this compound is characterized by the presence of a pyrrolidine ring and a thiophene ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene ring is a structural alert with the formula C4H4S .

Scientific Research Applications

Drug Discovery

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . This ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring . This makes the compound potentially valuable in drug discovery.

Antitumor Agents

The pyrrolidine-2-one scaffold, a structural feature of the compound, is recurrent in antitumor agents . This suggests that the compound could potentially be used in the development of new cancer treatments.

Metabotropic Glutamate Receptor Antagonist

The compound is a potent and selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological and pathological processes, suggesting potential applications in treating diseases related to these processes.

STING-Agonistic Activity

Benzo[b]thiophene derivatives, such as the compound , have been found to exhibit STING-agonistic activity . This suggests potential applications in immunotherapy and the treatment of diseases related to the immune system.

Antimicrobial Activity

Thiophene derivatives, such as the compound , have been found to exhibit antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents.

Physicochemical Parameter Modification

The introduction of heteroatomic fragments in molecules like this compound is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This suggests potential applications in the optimization of drug properties.

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, this compound, with its pyrrolidine and thiophene rings, could be of interest in future drug discovery efforts.

properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-25-16-12-14(8-9-15(16)22-10-4-7-19(22)23)21-20(24)18-11-13-5-2-3-6-17(13)26-18/h2-3,5-6,8-9,11-12H,4,7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGGYWBOTHUWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3S2)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzo[b]thiophene-2-carboxamide

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